molecular formula C4H4BrN3O2 B1315764 4-Bromo-1-methyl-2-nitro-1h-imidazole CAS No. 121816-79-3

4-Bromo-1-methyl-2-nitro-1h-imidazole

Cat. No. B1315764
CAS RN: 121816-79-3
M. Wt: 206 g/mol
InChI Key: JSBYDLKQWOUNMQ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-nitro-1h-imidazole is a heterocyclic compound. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-2-nitro-1h-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is facile, safe, and easy to scale up .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-2-nitro-1h-imidazole consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-2-nitro-1h-imidazole is a solid substance . It has a molecular weight of 206 . The storage temperature is between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Medicine: Antimicrobial Agents

4-Bromo-1-methyl-2-nitro-1H-imidazole derivatives have been explored for their potential as antimicrobial agents. The imidazole ring is a core structure in many pharmacologically active compounds, showing effectiveness against bacteria and protozoa . This compound could serve as a precursor in synthesizing new drugs with improved efficacy against drug-resistant strains.

Agriculture: Pesticide Synthesis

In agriculture, this compound may be utilized in the synthesis of pesticides. Its structural properties allow for the creation of compounds that can act as fungicides or insecticides, contributing to crop protection strategies .

Material Science: Advanced Material Development

The chemical structure of 4-Bromo-1-methyl-2-nitro-1H-imidazole makes it suitable for developing advanced materials. Its derivatives can be used to create polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in material science .

Industrial Chemistry: Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to develop various industrial chemicals, including dyes, resins, and other performance chemicals, due to its reactive bromine and nitro groups .

Environmental Science: Pollution Remediation

Research into the environmental applications of 4-Bromo-1-methyl-2-nitro-1H-imidazole includes its potential use in pollution remediation. Its derivatives could help in breaking down pollutants or in the synthesis of compounds that can capture harmful substances .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound’s derivatives can be designed to inhibit specific enzymes. This is particularly useful in studying biochemical pathways and could lead to the development of new treatments for various diseases by targeting enzyme-related dysfunctions .

Pharmacology: Drug Development

The imidazole ring is significant in drug development. As a precursor, 4-Bromo-1-methyl-2-nitro-1H-imidazole can lead to the synthesis of compounds with potential therapeutic applications, such as antitumor, antiviral, and anti-inflammatory agents .

Chemistry Research: Synthesis of Heterocyclic Compounds

In chemistry research, this compound is used in the synthesis of heterocyclic compounds. Its versatility allows chemists to create a wide range of substances with varying properties for further study and application in different fields .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Bromo-1-methyl-2-nitro-1h-imidazole are not mentioned in the search results, imidazole and its derivatives have become an important synthon in the development of new drugs . This suggests potential future research and development in this area.

properties

IUPAC Name

4-bromo-1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBYDLKQWOUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559319
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-2-nitro-1h-imidazole

CAS RN

121816-79-3
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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